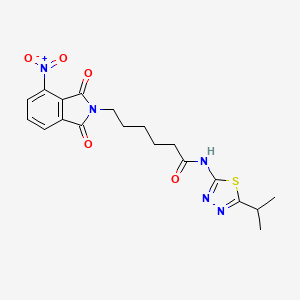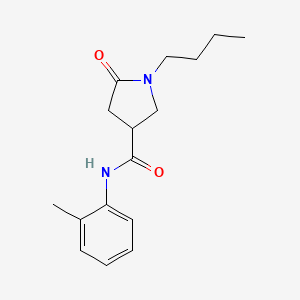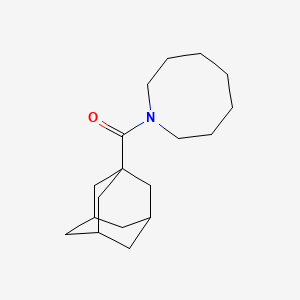![molecular formula C16H27N3O3 B4558211 N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B4558211.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide
Übersicht
Beschreibung
N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-[2-(morpholin-4-yl)ethyl]ethanediamide is a complex organic compound with a unique structure that includes a cyclohexene ring, a morpholine ring, and an ethanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-[2-(morpholin-4-yl)ethyl]ethanediamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Cyclohexene Intermediate: Cyclohexene is synthesized through the hydrogenation of benzene.
Attachment of the Ethyl Group: The cyclohexene intermediate is then reacted with ethyl bromide in the presence of a base to form the ethyl-cyclohexene compound.
Formation of the Morpholine Intermediate: Morpholine is synthesized through the reaction of diethylene glycol and ammonia.
Coupling Reaction: The ethyl-cyclohexene compound is then coupled with the morpholine intermediate using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-[2-(morpholin-4-yl)ethyl]ethanediamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-[2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of cyclohexene oxide and morpholine N-oxide.
Reduction: Formation of cyclohexane and morpholine.
Substitution: Formation of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-[2-(morpholin-4-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-[2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-[2-(morpholin-4-yl)ethyl]ethanediamide is unique due to its combination of a cyclohexene ring and a morpholine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O3/c20-15(17-7-6-14-4-2-1-3-5-14)16(21)18-8-9-19-10-12-22-13-11-19/h4H,1-3,5-13H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMXHIGAGJXYJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(7-butyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)amino]ethanol](/img/structure/B4558129.png)

![(5E)-5-[(3,5-dichloro-4-phenylmethoxyphenyl)methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4558136.png)

![ETHYL 6-ETHYL-2-[(2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4558147.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4558151.png)

![2,2-dimethyl-N-[1-(4-methylphenyl)ethyl]propanamide](/img/structure/B4558170.png)
![N-cyclooctyl-2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4558174.png)
![2-chloro-N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4558184.png)
![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4558189.png)


![N-(2,6-DIMETHYLPHENYL)-2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDE](/img/structure/B4558215.png)
